![molecular formula C15H9N3OS2 B2999807 N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1056008-95-7](/img/structure/B2999807.png)

N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

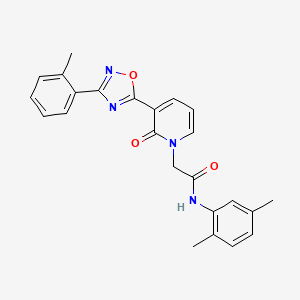

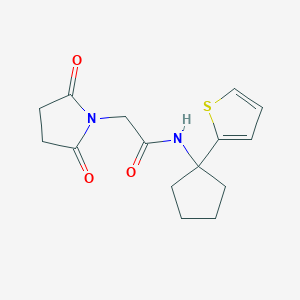

“N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Synthesis Analysis

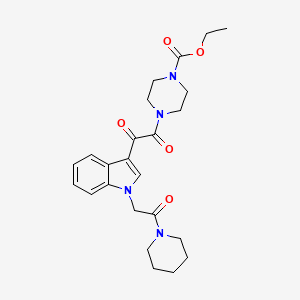

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

The reaction conditions and yields for the synthesis of benzothiazole derivatives are as follows: Dry C2H5OH, KSCN, HCl, Reflux, 1–2 h at 60 °C, yield: 80–90%, Bromine in glacial CH3COOH, Reflux, 2–3 h, yield: 80–85%, DMSO, K2CO3, Refluxed with 1- (2-chloro ethyl) piperidine at 80 °C for 8–10 h, yield: 80–92% .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

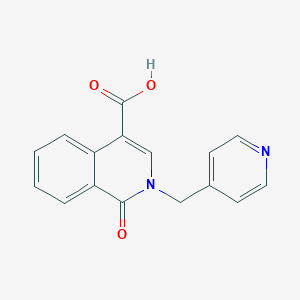

Antibacterial and Antifungal Agents

N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide derivatives have been synthesized and studied for their antibacterial and antifungal properties. Compounds such as those described by Palkar et al. (2017) and Patel et al. (2015) showed promising activity against various bacteria and fungi, indicating their potential as new antimicrobial agents. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, suggesting a favorable therapeutic index for medical applications (Palkar et al., 2017); (Patel et al., 2015).

Anticancer Activity

Several studies have focused on the synthesis of N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide derivatives as potential anticancer agents. For example, compounds synthesized by Zhang et al. (2017) were evaluated for cytotoxicity against cancer cell lines, showing moderate to excellent potency, suggesting their use as epidermal growth factor receptor inhibitors (Zhang et al., 2017).

Anti-mycobacterial Chemotypes

The derivatives of N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide have been identified as new anti-mycobacterial chemotypes. Pancholia et al. (2016) synthesized and evaluated a series of benzo[d]thiazole-2-carboxamides for their potential anti-tubercular activity, with several compounds showing low micromolar activity against the Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).

Corrosion Inhibitors

The application of N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide derivatives as corrosion inhibitors has been explored by Hu et al. (2016). Their study on benzothiazole derivatives demonstrated a significant inhibition effect against steel corrosion in acidic environments, offering a promising approach for protecting industrial materials (Hu et al., 2016).

Supramolecular Gelators

N-(Thiazol-2-yl)benzamide derivatives, related to N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide, have been synthesized and shown to act as supramolecular gelators. These compounds exhibit gelation behavior towards specific solvent mixtures, pointing towards their potential application in creating novel materials with tailored mechanical properties (Yadav & Ballabh, 2020).

Building Blocks in Drug Discovery

Durcik et al. (2020) described the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery. These compounds can be modified at various positions, offering a versatile platform for the development of novel drugs with potential applications in various therapeutic areas (Durcik et al., 2020).

Mechanism of Action

Target of Action

The primary targets of N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide are the quorum sensing pathways in bacteria . These pathways are used by bacteria for cell-to-cell communication and to coordinate various behaviors such as biofilm formation and pathogenesis .

Mode of Action

N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide interacts with its targets by inhibiting the quorum sensing pathways . This inhibition disrupts bacterial communication and organization, thereby reducing their ability to form biofilms and produce virulence factors .

Biochemical Pathways

The compound affects the quorum sensing pathways in bacteria, which are responsible for cell-to-cell communication and coordination of behaviors . By inhibiting these pathways, the compound can prevent the formation of biofilms, reduce the production of toxins, and discourage bacteria from developing future resistance .

Pharmacokinetics

The compound’s effectiveness in inhibiting quorum sensing pathways suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for use as a therapeutic agent .

Result of Action

The inhibition of quorum sensing pathways by N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide results in a reduction in bacterial communication and organization . This leads to a decrease in biofilm formation and virulence production, making the bacteria less able to cause disease .

Action Environment

The action of N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide can be influenced by environmental factors such as nutrient availability and defense mechanisms . These factors can affect the activity of the quorum sensing pathways and thus the efficacy of the compound .

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3OS2/c19-13(14-16-9-5-1-3-7-11(9)20-14)18-15-17-10-6-2-4-8-12(10)21-15/h1-8H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWVXFMPSLPFDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-chlorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2999724.png)

![5-(3-Amino-1H-indazol-6-yl)-1-[(3-chlorophenyl)methyl]pyridin-2-one](/img/structure/B2999726.png)

![(E)-N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2999729.png)

![2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2999731.png)

![benzo[d][1,3]dioxol-5-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2999732.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2999736.png)

![[2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2999742.png)